(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
Overview
Description
“(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate” is a chemical compound with the CAS number 186663-83-2 . The Fmoc in its name represents 9-fluorenylmethoxycarbonyl, a chemical group used to protect amines in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C18H18BrNO2 . It consists of a fluorenyl group (a type of aromatic hydrocarbon), a carbamate group (which includes an amine and a carbonyl), and a bromopropyl group (a three-carbon chain with a bromine atom) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.24500 . It has a density of 1.38g/cm3, a boiling point of 506.4ºC at 760 mmHg, and a melting point of 99-105ºC . Its exact mass is 359.05200, and it has a LogP value of 4.70100, indicating its relative lipophilicity .Scientific Research Applications
Molecular Structures and Crystallography
- The compound exhibits unique torsion angles different from typical values in Fmoc-protected amino acids, contributing to the study of crystal structures and molecular interactions, as evidenced in compounds like fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate (Yamada, Hashizume, & Shimizu, 2008).
Chemical Synthesis and Reactivity
- It is used as a reagent to introduce protective groups in amine compounds, indicating its utility in synthetic chemistry for modifying or protecting functional groups during compound synthesis (Mora, 2003).
Sensing and Detection Applications
- Derivatives of the compound are explored for environmental protection, biosensing, and toxin detection in food, showcasing their potential as components in fluorescent chemosensors. Novel polyaniline derivatives exhibit excellent fluorescence properties in detecting acids, amines, and in gas-phase fluorescence detection (Qian, Zhang, Liu, & Xia, 2019).
Material Science and Photophysics
- The compound is integral in synthesizing materials with specific photophysical properties, like star-burst carbazol derivatives, which exhibit blue fluorescence and can serve as efficient hole transport materials in electronic devices (Xi-cun, 2010).
Environmental and Biological Studies
- Derivatives of the compound are used in biotransformation studies by biphenyl-utilizing bacteria, providing insights into environmental biodegradation processes and the formation of novel metabolites (Waldau, Methling, Mikolasch, & Schauer, 2009).
Future Directions
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHEIFHCNVXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584956 | |
Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |
CAS RN |
186663-83-2 | |
Record name | 9H-Fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186663-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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